5-Bromoisochroman-4-one
Overview
Description
5-Bromoisochroman-4-one is a chemical compound belonging to the class of isochromanones. Isochromanones are oxygen-containing heterocycles that serve as significant structural entities in medicinal chemistry. The bromine substitution at the 5th position of the isochroman-4-one framework imparts unique chemical properties to this compound, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoisochroman-4-one typically involves the bromination of isochroman-4-one. . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: For industrial-scale production, the process is optimized to enhance yield and purity. This often involves the use of continuous flow reactors and automated systems to precisely control reaction parameters. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromoisochroman-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted isochroman-4-one derivatives.
Scientific Research Applications
5-Bromoisochroman-4-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Bromoisochroman-4-one involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its chemical structure and the nature of the substituents. The bromine atom at the 5th position plays a crucial role in modulating its activity by influencing its binding affinity and specificity towards the target molecules .
Comparison with Similar Compounds
Chroman-4-one: Lacks the bromine substitution and exhibits different biological activities.
Isochroman-4-one: The parent compound without any substitution.
5-Fluoroisochroman-4-one: Similar structure with a fluorine atom instead of bromine, leading to different chemical and biological properties.
Uniqueness: 5-Bromoisochroman-4-one is unique due to the presence of the bromine atom, which significantly alters its chemical reactivity and biological activity compared to its non-brominated counterparts. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
IUPAC Name |
5-bromo-1H-isochromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-7-3-1-2-6-4-12-5-8(11)9(6)7/h1-3H,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUCZWJRYDGDHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)CO1)C(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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